molecular formula C11H10O3 B7781908 Piperonylidene propionaldehyde CAS No. 6974-47-6

Piperonylidene propionaldehyde

Cat. No.: B7781908
CAS No.: 6974-47-6
M. Wt: 190.19 g/mol
InChI Key: VLNPUVFEUOBXDK-UHFFFAOYSA-N
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Description

Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .

Chemical Reactions Analysis

Types of Reactions: Piperonylidene propionaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

    Oxidation: Yields acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Results in substituted derivatives with different functional groups.

Scientific Research Applications

Piperonylidene propionaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Piperonylidene propionaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6974-47-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal

InChI

InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3

InChI Key

VLNPUVFEUOBXDK-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O

SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C=O

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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